molecular formula C34H34ClN5O7S B2948693 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 688061-57-6

6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Cat. No.: B2948693
CAS No.: 688061-57-6
M. Wt: 692.18
InChI Key: WWQLHAFITPNXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a structurally complex molecule featuring:

  • A pyrido[1,2-a]pyrimidin-4-one core with a 7-chloro substituent.
  • A dioxolo[4,5-g]quinazolin-8-one scaffold linked via a sulfanyl-methyl (-S-CH2-) bridge.
  • A hexanamide chain terminating in a 3,4-dimethoxyphenethyl group.

Properties

IUPAC Name

6-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34ClN5O7S/c1-44-26-9-7-21(14-27(26)45-2)11-12-36-31(41)6-4-3-5-13-39-33(43)24-16-28-29(47-20-46-28)17-25(24)38-34(39)48-19-23-15-32(42)40-18-22(35)8-10-30(40)37-23/h7-10,14-18H,3-6,11-13,19-20H2,1-2H3,(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQLHAFITPNXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the dioxoloquinazoline moiety, and the attachment of the hexanamide side chain. Typical synthetic routes may involve:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative and an appropriate aldehyde or ketone.

    Introduction of the Dioxoloquinazoline Moiety: This step may involve a condensation reaction between a quinazoline derivative and a dioxolane compound.

    Attachment of the Hexanamide Side Chain: This can be accomplished through an amide coupling reaction using a hexanoic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrido[1,2-a]pyrimidine and dioxoloquinazoline moieties can be reduced to alcohols.

    Substitution: The chloro group in the pyrido[1,2-a]pyrimidine core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes compounds with shared structural motifs or functional groups:

Compound Name/ID Core Structure Key Substituents/Features Bioactivity/Target Relevance (if available) Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one + Quinazoline 7-Cl, sulfanyl bridge, dioxolo ring, hexanamide chain, 3,4-dimethoxyphenethyl Hypothesized kinase/MMP inhibition (based on class) N/A
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 54e) Pyrido[3,4-d]pyrimidin-4-one Varied 8-position substitutions (e.g., piperazinyl, pyridinyl groups) Potent cell growth inhibition (unspecified targets)
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazole, piperidinium nitrate, ethyl linkage Structural analog; crystallography confirmed
Pyrimidine conjugates with 4-(6-amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine Pyrimidine + benzoxazine Hexanoyl chain, difluoro substitution, methyl group Antiviral activity (e.g., influenza)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (e.g., 7n, 7o) Quinazoline + imidazopyridine Aminopyridinyl, methyl/phenyl groups Moderate anticancer activity (unspecified targets)

Structural and Functional Insights

(a) Core Scaffold Comparison
  • Pyrido-Pyrimidinone vs. Quinazoline Derivatives: The target compound’s pyrido[1,2-a]pyrimidinone core shares electronic similarity with quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) but differs in ring fusion topology.
  • Sulfanyl Linkage :
    The -S-CH2- bridge is uncommon in the analogs reviewed. This feature could modulate solubility or redox activity, akin to disulfide prodrug strategies .
(b) Substituent Impact
  • Chlorine at Pyrido-Pyrimidinone 7-Position: The 7-Cl group may sterically hinder off-target interactions, as seen in halogenated pyrimidines targeting DNA repair enzymes .
  • Hexanamide Chain :
    The hexanamide tail resembles lipid-like side chains in antivirals (e.g., pyrimidine conjugates in ), suggesting membrane permeability or allosteric modulation.

Bioactivity Profile Correlation

  • Mode of Action Clustering : Hierarchical clustering of bioactivity profiles (NCI-60/PubChem data) suggests that structural analogs with quinazoline cores exhibit overlapping protein target interactions, particularly in kinase pathways .

Biological Activity

The compound 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing current research findings and case studies.

Chemical Structure and Properties

This compound features multiple heterocyclic rings and functional groups, which contribute to its biological activity. Its structure includes:

  • Pyrido[1,2-a]pyrimidine moiety : Known for its role in various biological processes.
  • Dioxoloquinazolin ring : Implicated in enzyme inhibition.
  • Chloro and sulfanyl groups : These functional groups enhance the compound's reactivity and binding affinity to biological targets.

IUPAC Name

The IUPAC name of the compound is:
\text{N 2 3 4 dimethoxyphenyl ethyl 6 6 7 chloro 4 oxo 4H pyrido 1 2 a pyrimidin 2 yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide}

The compound acts primarily as an HER2 inhibitor , which is crucial in the context of cancer therapy. HER2 (Human Epidermal growth factor Receptor 2) is often overexpressed in certain types of breast cancer. By inhibiting HER2 signaling pathways, this compound can potentially reduce cell proliferation and induce apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibit significant inhibitory activity against key enzymes such as Dihydrofolate Reductase (DHFR) . DHFR plays a vital role in DNA synthesis; thus, its inhibition can lead to reduced proliferation of cancer cells. The compound's structural analogs have shown IC50 values ranging from 2.43 to 14.65 μM against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 and HepG2 cell lines. It was found that specific structural modifications enhanced its selectivity and potency against these cancer cells compared to non-cancerous cell lines .
  • Inhibition of DHFR : Another research highlighted that compounds related to this structure significantly inhibited DHFR activity. The inhibition resulted in a decrease in tetrahydrofolate levels necessary for DNA synthesis, thereby leading to cell death in rapidly dividing cells .

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for further development in medicinal chemistry. Its potential as an HER2 inhibitor opens avenues for targeted cancer therapies.

Molecular Modeling Studies

Molecular modeling studies indicate that the binding affinity of this compound to HER2 can be optimized through structural modifications. Computational simulations have shown promising results regarding its interaction with the receptor .

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential and safety profile.
  • Combination Therapies : Investigating the effects of this compound in combination with other chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.